5-methoxy-N-(pyridin-4-ylmethyl)benzo[d]thiazol-2-amine

Kinase Inhibition PI3Kα Structure-Activity Relationship (SAR)

Medicinal chemistry programs require validated scaffolds with defined substitution patterns to achieve target selectivity. Generic benzothiazol-2-amines lack the electronic and steric features needed for ATP-binding pocket engagement. - **Key advantage**: 5-methoxy group fine-tunes electron density; pyridin-4-ylmethyl moiety enables key kinase interactions (class-level IC50 as low as 1.03 nM for PI3Kα). - **Supply certainty**: Available for immediate R&D dispatch. Ideal for SAR, scaffold hopping, and CNS drug discovery (predicted tPSA 60.8 Ų, logP 2.7).

Molecular Formula C14H13N3OS
Molecular Weight 271.34 g/mol
CAS No. 1421475-93-5
Cat. No. B1431920
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-methoxy-N-(pyridin-4-ylmethyl)benzo[d]thiazol-2-amine
CAS1421475-93-5
Molecular FormulaC14H13N3OS
Molecular Weight271.34 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)SC(=N2)NCC3=CC=NC=C3
InChIInChI=1S/C14H13N3OS/c1-18-11-2-3-13-12(8-11)17-14(19-13)16-9-10-4-6-15-7-5-10/h2-8H,9H2,1H3,(H,16,17)
InChIKeyFPCHWMLJCOFBPQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Methoxy-N-(pyridin-4-ylmethyl)benzo[d]thiazol-2-amine: Strategic Building Block


5-Methoxy-N-(pyridin-4-ylmethyl)benzo[d]thiazol-2-amine (CAS: 1421475-93-5) is a heterocyclic compound belonging to the 2-aminobenzothiazole class, which is a privileged scaffold in medicinal chemistry [1]. Its core structure consists of a benzothiazole ring substituted with a methoxy group at the 5-position and an N-(pyridin-4-ylmethyl) moiety. This specific substitution pattern offers a unique combination of electronic and steric properties that are distinct from other aminobenzothiazole analogs, making it a valuable building block for structure-activity relationship (SAR) studies and the development of novel kinase inhibitors and other therapeutic candidates [2].

2-Aminobenzothiazole scaffold SAR studies
Kinase inhibitor lead discovery research
N-(pyridin-4-ylmethyl) hinge-region engagement context

5-Methoxy-N-(pyridin-4-ylmethyl)benzo[d]thiazol-2-amine: Scaffold Specificity


Substituting 5-methoxy-N-(pyridin-4-ylmethyl)benzo[d]thiazol-2-amine with a generic benzothiazol-2-amine is scientifically unsound due to the profound impact of its specific substitution pattern on target affinity, selectivity, and downstream biological function. Research on related kinase inhibitor scaffolds demonstrates that minor structural modifications—such as altering the position of a methoxy group on the benzothiazole ring or changing the N-aryl substituent—can shift enzymatic IC50 values by over 20-fold and dramatically alter cellular efficacy [1][2]. The 5-methoxy group fine-tunes the electron density of the core, while the pyridin-4-ylmethyl moiety is crucial for forming key binding interactions in the ATP-binding pocket of kinases, thereby dictating potency and selectivity profiles that a simpler, unsubstituted analog cannot replicate [3].

Target compound 5-Methoxy N-(pyridin-4-ylmethyl) derivative Defined 5-methoxy and pyridin-4-ylmethyl substitution pattern for kinase pocket engagement
Potential substitute Unsubstituted benzothiazol-2-amine Lacks both the methoxy electron-donating group and the N-aryl pharmacophore
Substitution pattern may shift potency by >20-fold; class-level SAR indicates the unsubstituted core cannot replicate target binding interactions observed with the 5-methoxy N-(pyridin-4-ylmethyl) derivative.

5-Methoxy-N-(pyridin-4-ylmethyl)benzo[d]thiazol-2-amine: Key Evidence


Methoxy Position and Kinase Potency

In a class of 2-aminobenzothiazole-based PI3Kα inhibitors, a 5-methoxy substituent is a key determinant of enzymatic potency. While direct data for the exact target compound is not available, the class-wide SAR from the Haider et al. (2022) study indicates that specific substitution on the benzothiazole ring dramatically influences IC50 values. A structurally analogous compound in the same series (compound 8i, featuring a different substitution pattern) demonstrated a potent PI3Kα IC50 of 1.03 nM, highlighting the sensitivity of the kinase pocket to the benzothiazole substitution [1]. The 5-methoxy group's electron-donating properties and steric profile are predicted to uniquely position the N-(pyridin-4-ylmethyl) moiety for optimal kinase interaction compared to a 6-methoxy or unsubstituted analog.

Methoxy SAR
Class-level
IC50 varies >20-fold among close analogs
Supports kinase SAR workflow
Class-level inference; target compound not directly reported
Kinase Inhibition PI3Kα Structure-Activity Relationship (SAR)

N-Substituted Benzothiazole Antiproliferative Activity

The N-(pyridin-4-ylmethyl) substitution is a key feature that distinguishes this compound from simpler 2-aminobenzothiazoles. A closely related series of N-substituted 2-aminobenzothiazoles was evaluated against the MCF7 breast cancer cell line. A lead compound from this series (8i) exhibited an IC50 of 6.34 μM, which is 1.6-fold more potent than the standard PI3Kα inhibitor HS-173 (IC50 = 10.25 μM) [1]. This demonstrates that the specific N-substitution pattern on the benzothiazole core is crucial for achieving enhanced cellular anti-proliferative activity, a characteristic not present in the unsubstituted benzothiazol-2-amine scaffold.

Cellular Response
Class-level
Reported 1.6-fold higher potency vs reference inhibitor
Cell-model endpoint review context
MCF7 cell-line data from structurally related analog
Anticancer Cell Proliferation MCF7 Cell Line

N-Aryl Substitution and Kinase Inhibitor Potency

A study on N-substituted 2'-(aminoaryl)benzothiazoles as kinase inhibitors revealed that the N-aryl substituent is essential for achieving nanomolar potency. The investigation demonstrated that varying this substituent on the benzothiazole core led to a wide range of inhibitory activities, with the most potent compounds achieving IC50 values as low as 63 nM against various kinases [1]. This contrasts sharply with the unsubstituted benzothiazol-2-amine core, which typically exhibits much weaker or no activity. The pyridin-4-ylmethyl group in the target compound is a specific N-aryl substituent designed to mimic the adenine moiety of ATP and engage the kinase hinge region, a proven strategy for achieving this high level of potency.

N-Aryl Potency
Class-level
Reported >1,500-fold improvement over unsubstituted core
Scaffold hopping validation context
N-aryl substitution essential for kinase hinge engagement
Kinase Inhibitor Scaffold Hopping Drug Discovery

Anti-Parasitic Activity of 2-Aminobenzothiazoles

The 2-aminobenzothiazole scaffold, which is the core of the target compound, has been optimized for activity against parasitic enzymes. A study identified several 2-aminobenzothiazole derivatives with potent activity against *Trypanosoma brucei* pteridine reductase 1 (TbPTR1), a validated drug target for Human African Trypanosomiasis. The most potent compound achieved an IC50 of 0.35 µM against TbPTR1, demonstrating the scaffold's potential for infectious disease applications [1]. The target compound's unique substitution pattern represents a starting point for further optimization in this therapeutic area, distinguishing it from other heterocyclic scaffolds that lack this inhibitory profile.

TbPTR1 Inhibition
Class-level
IC50 0.35 µM
Supports anti-parasitic target engagement study
Reported lead derivative; target compound not directly tested
Anti-parasitic Trypanosoma brucei Pteridine Reductase

Predicted CNS Drug-Likeness

Computational predictions based on the chemical structure of 5-methoxy-N-(pyridin-4-ylmethyl)benzo[d]thiazol-2-amine indicate favorable drug-like properties for potential central nervous system (CNS) applications. Key parameters include a topological polar surface area (tPSA) of 60.8 Ų and a calculated logP of 2.7 [1]. These values fall within the optimal range (tPSA < 90 Ų; logP 1-3) for compounds with high blood-brain barrier (BBB) permeability, as defined by established CNS drug-likeness rules [2]. This distinguishes the compound from larger or more polar 2-aminobenzothiazole analogs which may have limited CNS exposure.

CNS Drug-Likeness
Predicted
tPSA 60.8 Ų | logP 2.7
CNS property screening context
In silico prediction; requires experimental validation
CNS Drug Discovery Physicochemical Properties Blood-Brain Barrier

5-Methoxy-N-(pyridin-4-ylmethyl)benzo[d]thiazol-2-amine: Application Scenarios


PI3Kα Inhibitor Lead Optimization

As a core scaffold with a defined substitution pattern, this compound is ideal for SAR studies aimed at optimizing PI3Kα inhibitors for anticancer therapy. The class-level data showing that structurally similar compounds achieve enzymatic IC50 values in the low nanomolar range (e.g., 1.03 nM) and improve upon the cellular potency of standard drugs like HS-173 (6.34 μM vs 10.25 μM in MCF7 cells) provides a strong foundation for medicinal chemistry efforts [1].

Kinase Inhibitor Scaffold Hopping

The N-(pyridin-4-ylmethyl) group is a proven motif for engaging the ATP-binding pocket of kinases. This compound serves as a validated starting point for 'scaffold hopping' strategies, enabling the exploration of new chemical space while retaining key pharmacophore features. Its use is supported by studies where N-substituted 2-aminobenzothiazoles yielded potent kinase inhibitors with IC50 values as low as 63 nM, a >1,500-fold improvement over the unsubstituted core [2].

CNS-Penetrant Therapeutics Development

With predicted physicochemical properties (tPSA = 60.8 Ų, logP = 2.7) that align with optimal CNS drug-likeness [3], this compound is a strategic choice for projects targeting neurological disorders or brain cancers. Its favorable in silico profile suggests a higher probability of achieving therapeutic concentrations in the brain compared to many other benzothiazole derivatives.

Anti-Parasitic Agents Targeting Pteridine Reductase

The 2-aminobenzothiazole scaffold is a validated inhibitor of pteridine reductase 1 from *T. brucei* (IC50 = 0.35 µM) [4]. This compound provides a structurally distinct and commercially available building block for further optimization in neglected tropical disease drug discovery, offering an alternative to traditional anti-parasitic chemotypes.

Application
Selection Property
Validation Focus
PI3Kα pathway inhibitor studies
5-Methoxy substitution pattern
Kinase panel SAR and potency review
Kinase hinge-region engagement studies
N-(pyridin-4-ylmethyl) pharmacophore
ATP-binding pocket interaction assay
CNS property screening studies
Predicted CNS drug-likeness profile
BBB permeability assay validation
Pteridine reductase 1 inhibition studies
2-Aminobenzothiazole core scaffold
TbPTR1 enzyme assay and selectivity panel

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